N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester
Brand Name: Vulcanchem
CAS No.: 64187-43-5
VCID: VC18447687
InChI: InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m0/s1
SMILES:
Molecular Formula: C19H19Br2NO4
Molecular Weight: 485.2 g/mol

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester

CAS No.: 64187-43-5

Cat. No.: VC18447687

Molecular Formula: C19H19Br2NO4

Molecular Weight: 485.2 g/mol

* For research use only. Not for human or veterinary use.

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester - 64187-43-5

Specification

CAS No. 64187-43-5
Molecular Formula C19H19Br2NO4
Molecular Weight 485.2 g/mol
IUPAC Name 1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m0/s1
Standard InChI Key MKSYZNVUGBAASI-BHWOMJMDSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester belongs to the class of N-protected amino acid esters. Its molecular formula is C₁₉H₁₉Br₂NO₄, with a molecular weight of 485.2 g/mol. The IUPAC name, 1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate, reflects its stereochemistry and functional groups. The compound’s structure integrates:

  • A Cbz group (phenylmethoxycarbonyl) protecting the α-amino group of L-phenylalanine.

  • A 1,2-dibromoethyl ester moiety attached to the carboxyl group.

The stereospecific S-configuration at the α-carbon ensures compatibility with biological systems, a critical feature for peptide synthesis .

Structural Representation and Stereochemistry

The compound’s SMILES notation, C1=CC=C(C=C1)CC@@HNC(=O)OCC2=CC=CC=C2, confirms the S-configuration at the chiral center. The dibromoethyl group introduces two bromine atoms at the β and γ positions of the ester chain, enhancing electrophilicity for nucleophilic substitution reactions . Comparative analysis with analogous compounds, such as N-Carbobenzoxy-L-phenylalanine vinyl ester (CAS 64187-42-4), reveals that bromine substitution increases molecular weight by approximately 160 g/mol while altering reactivity profiles .

Table 1: Comparative Structural Data for Cbz-Protected Phenylalanine Esters

PropertyN-Cbz-L-Phe 1,2-Dibromoethyl EsterN-Cbz-L-Phe Vinyl Ester
CAS No.64187-43-564187-42-4
Molecular FormulaC₁₉H₁₉Br₂NO₄C₁₉H₁₉NO₄
Molecular Weight (g/mol)485.2325.4
Key Functional Groups1,2-Dibromoethyl esterVinyl ester

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-Cbz-L-phenylalanine 1,2-dibromoethyl ester likely follows a two-step protocol:

  • Cbz Protection: L-Phenylalanine reacts with benzyl chloroformate under basic conditions (e.g., aqueous NaOH) to form N-Cbz-L-phenylalanine. This step protects the amino group, preventing unwanted side reactions during subsequent esterification .

  • Esterification: The carboxylic acid group of N-Cbz-L-phenylalanine undergoes esterification with 1,2-dibromoethanol. Acid catalysts (e.g., H₂SO₄) or carbodiimide-based coupling agents facilitate this reaction, yielding the final product.

While explicit procedural details are absent in available literature, analogous syntheses of dibromoethyl esters (e.g., N-Cbz-D-phenylalanine 1,2-dibromoethyl ester, CAS 64286-95-9) support this route .

Reactivity and Functionalization

The 1,2-dibromoethyl ester group serves as a versatile handle for further modifications:

  • Nucleophilic Substitution: Bromine atoms at the β and γ positions are susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling conjugation to other molecules .

  • Elimination Reactions: Under basic conditions, dehydrohalogenation may occur, forming vinyl esters or acrylate derivatives.

These reactions are critical for constructing peptide-drug conjugates or prodrugs, though specific applications for this compound remain exploratory .

Physicochemical Properties and Stability

Spectroscopic Data

While experimental spectra are unavailable, computational predictions using tools like PubChem’s NMR shift calculator suggest characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to bromine (δ 3.8–4.2 ppm).

  • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), brominated carbons (δ 30–40 ppm) .

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